molecular formula C26H53NO3 B1164743 N-Octanoyl-D-erythro-dihydrosphingosine

N-Octanoyl-D-erythro-dihydrosphingosine

Cat. No.: B1164743
M. Wt: 428
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octanoyl-D-erythro-dihydrosphingosine (C26H53NO3, molecular weight 428) is a synthetic dihydroceramide derivative with an octanoyl (C8:0) fatty acid chain esterified to the amino group of D-erythro-dihydrosphingosine (sphinganine). This compound is soluble in organic solvents such as chloroform, ethanol, and DMSO, and is typically stored at −20°C to maintain stability . It serves as a precursor in ceramide biosynthesis and is widely used in studies of lipid metabolism, apoptosis, and sphingolipid-related disorders .

Properties

Molecular Formula

C26H53NO3

Molecular Weight

428

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C8:0-D-erythro-Dihydroceramide;  N-Octanoyl-D-erythro-sphinganine

Origin of Product

United States

Scientific Research Applications

Biochemical Studies

Enzyme Activity Assays
N-Octanoyl-D-erythro-dihydrosphingosine has been utilized extensively as a substrate in enzyme assays to investigate the activity of dihydroceramide desaturase (DES). In a study, the compound was combined with NADH and other reagents to assess its conversion into ceramide. The kinetic parameters such as KmK_m and VmaxV_{max} were determined, revealing insights into enzyme efficiency and substrate affinity .

Table 1: Kinetic Parameters of Dihydroceramide Desaturase Activity

SubstrateKmK_m (μM)VmaxV_{max} (nmol/min/g protein)
This compound1.92 ± 0.363.16 ± 0.24

Pharmacological Applications

Therapeutic Potential
Research has indicated that inhibitors of dihydroceramide desaturase may have therapeutic implications in cancer treatment. For instance, compounds like fenretinide (4-HPR) have been shown to inhibit DES activity, leading to the accumulation of dihydroceramides which can induce cell cycle arrest in neuroblastoma cells . The application of this compound in these studies helps elucidate the mechanism by which these inhibitors exert their effects.

Case Study: Neuroblastoma Cell Lines
In studies involving neuroblastoma cell lines, the inhibition of DES by fenretinide resulted in increased levels of dihydroceramides, suggesting a potential pathway for therapeutic intervention. The application of this compound as a substrate allowed researchers to measure enzyme activity and understand the underlying biochemical pathways involved in cancer progression .

Cellular Mechanisms

Role in Cell Growth Regulation
The compound has been implicated in studies examining cell density-dependent growth arrest mechanisms. Increased levels of dihydroceramides due to reduced DES activity at high cell densities were observed, indicating a potential role for this compound in regulating cellular responses to environmental changes .

Research Methodologies

Experimental Protocols
To assess the activity of dihydroceramide desaturase using this compound, researchers typically employ liquid scintillation counting techniques after incubating the substrate with cell lysates under specific conditions. The experimental setup includes:

  • Substrate Preparation: A mixture of labeled and unlabeled substrates is prepared.
  • Incubation Conditions: The reaction is conducted at 37 °C for a defined time period.
  • Termination and Analysis: Reactions are terminated with chloroform/methanol and analyzed for radioactivity to quantify enzyme activity.

Comparison with Similar Compounds

Comparison with Other Dihydroceramides

Structural and Physical Properties

Compound Name Acyl Chain Molecular Formula Molecular Weight Solubility Storage Price (per mg)
N-Octanoyl-D-erythro-dihydrosphingosine C8:0 C26H53NO3 428 Chloroform, EtOH −20°C ~227.7
N-Hexadecanoyl-D-erythro-dihydrosphingosine C16:0 C34H69NO3 540 (estimated) Chloroform, EtOH −20°C ~15.0
N-Octanoyl-D-threo-sphingosine C8:0 C26H51NO3 426 Chloroform, EtOH −20°C ~190.0
  • Stereochemistry: The threo isomer (D-threo) exhibits distinct enzymatic interactions due to its 2S,3S configuration, contrasting with the erythro (2S,3R) form’s prevalence in mammalian systems . Saturation: Dihydroceramides lack the 4,5-trans double bond of ceramides, reducing oxidative susceptibility and altering membrane dynamics .

Comparison with Ceramides and Modified Sphingosines

Ceramides with Varying Acyl Chains

Compound Name Acyl Chain Molecular Formula Molecular Weight Key Features Biological Role
N-Octanoyl-D-erythro-sphingosine C8:0 C26H51NO3 425.7 Unsaturated sphingoid backbone Apoptosis induction
N-Stearoyl-D-erythro-sphingosine (C18:0) C18:0 C36H71NO3 566 Long-chain, saturated Membrane structure
N-Oleoyl-D-erythro-sphingosine (C18:1) C18:1 C36H69NO3 564 cis-9 double bond Enhanced fluidity
  • Functional Insights :
    • Shorter acyl chains (C8:0) improve water solubility and cellular uptake but reduce membrane anchoring efficiency compared to C18:0 .
    • Unsaturated chains (C18:1) increase membrane fluidity and modulate signaling pathways like ceramide-mediated apoptosis .

Modified Sphingosines

  • N,N-Dimethylsphingosine (C20H41NO2, MW 327.5): Dimethylation of the amino group alters charge distribution, inhibiting sphingosine kinase and modulating immune responses .
  • N-Octadecanoylsphingosine 1-phosphate (C36H70NO7P, MW 684): Phosphorylation introduces a negatively charged head group, enabling interactions with SIP receptors in vascular signaling .
  • Galactosyl-N-stearoyl-D-erythro-sphingosine (C42H81NO8, MW 728.11): Glycosylation expands its role in cell recognition and lysosomal storage disorders .

Preparation Methods

Sharpless Asymmetric Dihydroxylation

1-Heptadecene undergoes Sharpless asymmetric dihydroxylation to yield (2S,3R)-diol 6 (86% ee), which is enriched to >99% ee via recrystallization. The diol is selectively protected with TBDMS and MOM ethers, followed by Swern oxidation to generate an α,β-unsaturated ester. Reduction with DIBAL-H produces allylic alcohol 10 , a key intermediate for subsequent rearrangement.

Overman Rearrangement and Ozonolysis

Allylic alcohol 10 is converted to trichloroacetimidate 11 , which undergoes Pd(II)-catalyzed Overman rearrangement to form erythro-allylic trichloroacetamide 12 (78% yield, 28:1 dr). Ozonolysis and reductive workup cleave the alkene to yield alcohol 13 , which is deprotected to furnish D-erythro-sphinganine.

Table 1: Key Reaction Parameters for Sphinganine Synthesis

StepReagents/ConditionsYield (%)Diastereomeric Ratio
DihydroxylationAD-mix-β, CH3SO2NH287N/A
Overman RearrangementPd(acac)2, p-benzoquinone7828:1 (erythro:threo)
OzonolysisO3, Me2S78N/A

N-Acylation Strategies for Dihydroceramide Formation

The sphinganine backbone is acylated with octanoic acid to form this compound. Source 3 describes enzymatic and chemical approaches for this transformation.

Enzymatic Acylation Using Sphingolipid Acyltransferases

Microsomal preparations from C2C12 myotubes or rat liver catalyze the transfer of octanoyl-CoA to sphinganine. The reaction mixture includes NADH, bicine buffer (pH 8.5), and CHAPS-solubilized substrates. Activity is quantified via liquid scintillation counting using [³H]-labeled sphinganine.

Table 2: Optimized Conditions for Enzymatic Acylation

ParameterValue
Substrate Concentration500 nM (cold) + 2 nM (³H-labeled)
Incubation Time20 min at 37°C
Protein Load100 µg microsomal protein
Detergent1.1 mg CHAPS per 10 µl H2O

Chemical Acylation via Schotten-Baumann Reaction

Source 4 highlights a chemical method using octanoyl chloride in a biphasic system (CH2Cl2/H2O) with NaHCO3. The reaction proceeds at 0°C to room temperature, achieving >95% acylation efficiency. The product is purified via silica gel chromatography (hexane:EtOAc, 3:1).

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified using reversed-phase HPLC (C18 column, MeOH:H2O 85:15). Source 1 specifies ≥98% purity, validated by thin-layer chromatography (TLC; Rf = 0.45 in CHCl3:MeOH:HAc 65:25:10).

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 428.7, consistent with the molecular formula C26H53NO3.

  • NMR : ¹H NMR (CDCl3) signals at δ 5.35 (d, J=15 Hz, NH), 3.85 (m, H2), and 1.25 ppm (br s, octanoyl chain).

Applications in Biochemical Research

Dihydroceramide Desaturase (DES1) Assays

This compound serves as a substrate for DES1, which introduces the 4,5-trans double bond to form ceramide. Inhibitor studies (e.g., with 4-HPR) utilize this compound to quantify DES1 activity via radiometric assays.

Cell Death Induction in Cancer Models

The compound induces apoptosis in SMS-KCNR neuroblastoma cells at IC50 = 5 µM, likely through dihydroceramide accumulation and ROS generation .

Q & A

Q. How can researchers design studies to explore synergistic effects between this compound and other bioactive lipids?

  • Methodology : Use factorial design experiments to test combinations (e.g., with sphingosine-1-phosphate). Measure synergistic indices via Chou-Talalay analysis. Validate membrane localization via confocal microscopy with BODIPY-labeled analogs .

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